molecular formula C15H15ClN2O4S2 B2557648 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide CAS No. 951485-00-0

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2557648
CAS No.: 951485-00-0
M. Wt: 386.87
InChI Key: AUDORDUNMPPMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. One common method involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidine ring. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzenesulfonamide
  • 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide

Uniqueness

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is unique due to the presence of the isothiazolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDORDUNMPPMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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